molecular formula C17H12Cl2N6O2 B2767717 3,4-dichloro-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide CAS No. 2034439-75-1

3,4-dichloro-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide

Cat. No.: B2767717
CAS No.: 2034439-75-1
M. Wt: 403.22
InChI Key: RGSAOFJLHYYETR-UHFFFAOYSA-N
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Description

3,4-dichloro-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C17H12Cl2N6O2 and its molecular weight is 403.22. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactivity

Researchers have developed various synthetic routes and methodologies to create heterocyclic compounds that are crucial in medicinal chemistry and drug design. For instance, enaminones, which share structural motifs with the compound , have been utilized in reactions with aminoheterocycles to generate azolopyrimidines, azolopyridines, and quinolines. These processes highlight the compound's utility in synthesizing complex heterocyclic structures that are valuable in the exploration of new therapeutic agents (Almazroa et al., 2004).

Potential in Drug Discovery

The molecule's structural complexity and the presence of heterocyclic rings like [1,2,4]triazolo[4,3-a]pyridine make it a candidate for further investigation in drug discovery. Compounds containing these heterocyclic units have been synthesized and evaluated for their antimicrobial and antitumor activities. For example, novel N-arylpyrazole-containing enaminones, which could be structurally related to the compound of interest, have shown promising results in preclinical studies for their cytotoxic effects against cancer cell lines and antimicrobial properties (Riyadh, 2011).

Molecular Docking Studies

Furthermore, molecular docking studies of compounds bearing similar heterocyclic frameworks have provided insights into their potential mechanisms of action and interactions with biological targets. Such studies are crucial for understanding how these molecules might influence biological processes at the molecular level, paving the way for the development of new drugs with improved efficacy and selectivity (Flefel et al., 2018).

Properties

IUPAC Name

3,4-dichloro-N-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N6O2/c1-9-21-17(27-24-9)11-3-2-6-25-14(22-23-15(11)25)8-20-16(26)10-4-5-12(18)13(19)7-10/h2-7H,8H2,1H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGSAOFJLHYYETR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=CN3C2=NN=C3CNC(=O)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.